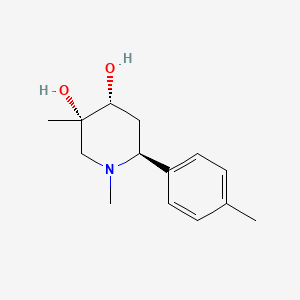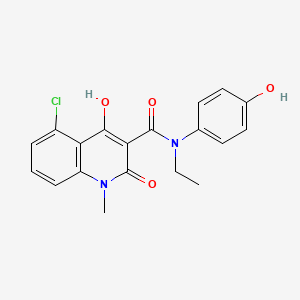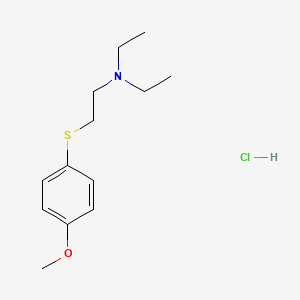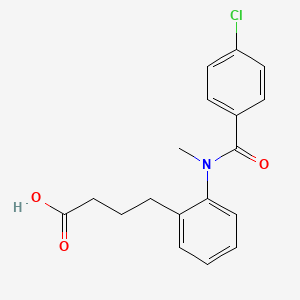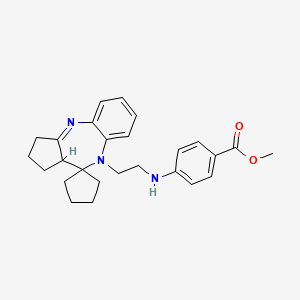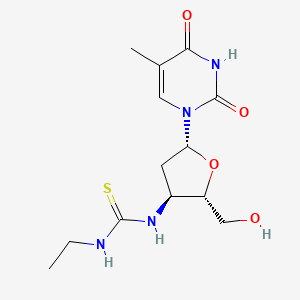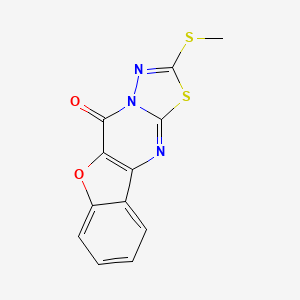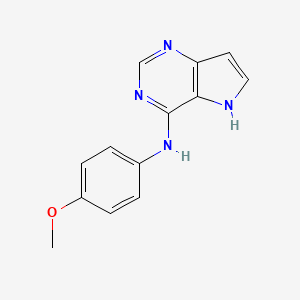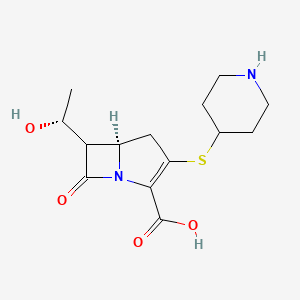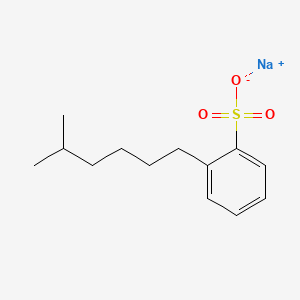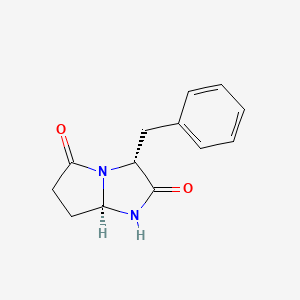
3-Desfluoro,-4-Fluoro-Safinamide Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro safinamide is a derivative of safinamide, a compound primarily used in the treatment of Parkinson’s disease. It is an oral α-aminoamide derivative with both dopaminergic and non-dopaminergic properties. The dopaminergic properties are due to its selective and reversible inhibition of monoamine oxidase B, while the non-dopaminergic properties are attributed to its ability to block voltage-sensitive sodium and calcium channels and inhibit glutamate release .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro safinamide involves several steps, starting from commercially available starting materials. The key steps include:
Nucleophilic substitution: Introduction of the fluoro group into the safinamide structure.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity
Industrial Production Methods: Industrial production of 4-Fluoro safinamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.
Quality control: Rigorous testing to ensure the purity and potency of the final product.
Scalability: Optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro safinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .
Scientific Research Applications
4-Fluoro safinamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the properties of safinamide.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.
Medicine: Explored as a potential treatment for neurological disorders beyond Parkinson’s disease, such as epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
4-Fluoro safinamide can be compared with other similar compounds, such as:
Safinamide: The parent compound, which lacks the fluoro substitution.
Rasagiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective monoamine oxidase B inhibitor with similar therapeutic applications.
Uniqueness: The presence of the fluoro group in 4-Fluoro safinamide may enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration, compared to its non-fluorinated counterparts .
Comparison with Similar Compounds
- Safinamide
- Rasagiline
- Selegiline
Properties
CAS No. |
202825-43-2 |
|---|---|
Molecular Formula |
C17H19FN2O2 |
Molecular Weight |
302.34 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-8-16(9-5-13)22-11-14-2-6-15(18)7-3-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
InChI Key |
KAWCXZXQTSSDOQ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


